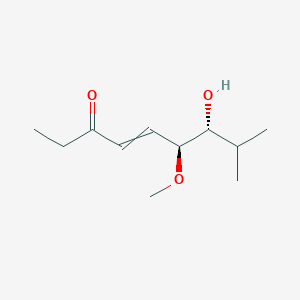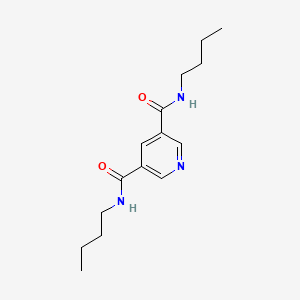
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- is a chemical compound known for its unique structure and reactivity It belongs to the class of benzodioxaphosphorin compounds, which are characterized by a phosphorus atom bonded to an oxygen atom within a dioxaphosphorin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is usually purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the tetrafluoropropoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphosphorin derivatives .
Aplicaciones Científicas De Investigación
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in phosphorylation and phosphitylation reactions, which are essential in the synthesis of nucleotides and other phosphorus-containing compounds
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and interaction with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- involves its ability to act as a phosphorylating agent. It interacts with nucleophiles, transferring its phosphorus atom to form new phosphorus-containing compounds. This reactivity is facilitated by the electron-withdrawing effects of the tetrafluoropropoxy group, which makes the phosphorus atom more electrophilic .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation reactions.
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-chloro-: Another variant used in similar applications
Uniqueness
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- is unique due to the presence of the tetrafluoropropoxy group, which enhances its reactivity and stability compared to other benzodioxaphosphorin compounds. This makes it particularly valuable in applications requiring high reactivity and specificity .
Propiedades
Número CAS |
137073-23-5 |
|---|---|
Fórmula molecular |
C10H7F4O4P |
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C10H7F4O4P/c11-9(12)10(13,14)5-16-19-17-7-4-2-1-3-6(7)8(15)18-19/h1-4,9H,5H2 |
Clave InChI |
GRGDATBSAKJDAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OP(O2)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)






![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)

![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
